({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate
Description
The compound “({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate” features a benzoate ester backbone substituted with chlorine (2-position) and fluorine (4-position). The carbamoyl group is further functionalized with a [2-(trifluoromethyl)phenyl]methyl moiety.
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2-chloro-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF4NO3/c18-14-7-11(19)5-6-12(14)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGIFNIGPNHJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate
- Molecular Formula : CHClFNO
- Molecular Weight : 336.74 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which may improve binding affinity to target proteins.
-
Enzyme Inhibition :
- Preliminary studies indicate that this compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The presence of the trifluoromethyl group is believed to facilitate stronger interactions with these enzymes due to enhanced hydrogen bonding capabilities .
-
Cytotoxicity :
- In vitro assays have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The cytotoxicity is often linked to the compound's ability to induce apoptosis in cancer cells .
- Antioxidant Activity :
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of COX and LOX | |
| Cytotoxicity | IC50 values ranging from 10-30 µM | |
| Antioxidant Activity | Effective free radical scavenging |
Case Studies
-
Inhibition of Cyclooxygenase :
A study demonstrated that derivatives of the compound exhibited significant inhibition of COX-2 activity, which is critical in the inflammatory response. The IC50 values were reported at approximately 15 µM, indicating a strong potential for anti-inflammatory applications . -
Cytotoxicity against Cancer Cell Lines :
In a comparative study, the compound was tested against several cancer cell lines, showing promising results with an IC50 value of around 20 µM against MCF-7 cells. This suggests potential for development as an anticancer agent . -
Antioxidant Mechanism Exploration :
Further investigations into the antioxidant capacity revealed that the compound could reduce oxidative stress markers in vitro, supporting its role in protecting cells from damage associated with various diseases .
Comparison with Similar Compounds
Methyl 4-[2-chloro-5-(trifluoromethyl)phenylcarbamoyl]phenylcarbamate ()
This compound shares a chloro-trifluoromethylphenylcarbamoyl motif but differs in its ester linkage (carbamate vs. benzoate ester). Key comparative
Key Differences : The carbamate group in the analog may enhance hydrolytic stability compared to the benzoate ester in the target compound. The trifluoromethyl group in both compounds likely contributes to lipophilicity and metabolic resistance .
Pharmaceutical Derivatives with Trifluoromethyl/Carbamoyl Motifs
Compounds from –4 and 6 are complex spiro-diazaspiro derivatives with trifluoromethylphenylcarbamoyl groups, designed for pharmaceutical applications (e.g., kinase inhibitors or antibiotics). For example:
- 3,4-difluoro-5-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]-2-[2-methoxyethyl(methyl)amino]ethoxy]benzoate (): Molecular Weight: ~817 g/mol (m/z 817.3 [M+H]+). Functional Groups: Diazaspiro core, pyrimidine, trifluoromethyl, carbamoyl. HPLC Retention: 1.31–1.37 minutes (SMD-TFA05 conditions) .
Comparison with Target Compound :
- Size/Complexity : Pharmaceutical derivatives are significantly larger (e.g., m/z 817–867 vs. estimated ~400–450 for the target compound).
- Functional Groups : Shared trifluoromethyl and carbamoyl groups suggest similar synthetic challenges (e.g., coupling reactions), but the target lacks pyrimidine or spirocyclic motifs.
- Applications : The pharmaceutical compounds are optimized for target binding (e.g., kinase inhibition), while the target compound’s simpler structure may prioritize cost-effective synthesis or agrochemical activity.
Pesticide-Related Esters ()
Sulfonylurea herbicides like metsulfuron methyl and triflusulfuron methyl share ester linkages but differ in core structures:
| Compound | Target Compound | Metsulfuron Methyl |
|---|---|---|
| Core Structure | Benzoate ester | Sulfonylurea-triazine |
| Key Functional Groups | Cl, F, CF₃ | SO₂NHCONH-triazine, methoxy |
| Molecular Weight | ~400–450 (est.) | 381 g/mol |
| Mechanism of Action | Not reported | Acetolactate synthase inhibition |
Key Differences :
- Reactivity : Sulfonylureas rely on sulfonylurea bridges for herbicidal activity, whereas the target compound’s halogenated benzoate may act via oxidative stress or membrane disruption.
- Stability : The trifluoromethyl group in the target compound may reduce photodegradation compared to triazine-based herbicides .
Q & A
Q. Optimization Tips :
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Catalysts | Solvent | Temp/Time | Yield | LCMS [M+H]+ |
|---|---|---|---|---|---|
| 1 | Pd catalyst, xantphos | DMF | 85°C, 30 min | 77% | 817.3 |
| 2 | N-methylpyrrolidine | THF | 70°C, 1 hr | 90% | 853.0 |
Basic: How is the compound’s purity and structural integrity validated in academic research?
Answer:
- LCMS/HPLC : Primary tools for confirming molecular weight ([M+H]+) and purity. For example, m/z 853.0 [M+H]+ with 95% purity (retention time: 1.31 min) .
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., trifluoromethyl, chloro, fluoro groups) .
- Elemental analysis : Validates stoichiometry of C, H, N, and halogens .
Q. Methodological Note :
- For trace impurities, use gradient elution in HPLC with trifluoroacetic acid (TFA) as a mobile phase additive .
Advanced: How can computational modeling predict binding affinities and interaction mechanisms with biological targets?
Answer:
- Docking protocols : Tools like Glide XP (Schrödinger) incorporate hydrophobic enclosure and hydrogen-bonding motifs to predict binding modes .
- Scoring functions : Evaluate interactions using terms for water desolvation, charged hydrogen bonds, and lipophilic complementarity. RMSD values <2.26 kcal/mol indicate reliable predictions .
Q. Case Study :
- For similar trifluoromethylated compounds, docking into hydrophobic enzyme pockets showed enhanced affinity due to fluorine’s electronegativity and steric fit .
Q. Table 2: Key Parameters for Glide XP Docking
| Parameter | Value/Description |
|---|---|
| Hydrophobic Enclosure | Lipophilic ligand atoms enclosed by protein |
| H-bonding | Neutral or charged motifs in enclosed environments |
| Water displacement | Penalizes unfulfilled solvent interactions |
Advanced: How do structural modifications (e.g., substituent changes) impact the compound’s bioactivity?
Answer:
Structure-Activity Relationship (SAR) Insights :
- Trifluoromethyl groups : Enhance metabolic stability and membrane permeability due to lipophilicity .
- Halogen positioning : Chloro at position 2 and fluoro at position 4 on the benzoate improve target selectivity (e.g., kinase inhibition) .
- Spirocyclic moieties : Diazaspiro[4.5]decane cores increase rigidity, reducing off-target interactions .
Q. Experimental Design :
- Synthesize analogs (e.g., replacing chloro with bromo) and compare IC50 values in enzymatic assays .
- Use LCMS to track degradation products under physiological pH (e.g., hydrolysis of ester groups) .
Advanced: What methodologies assess the compound’s stability under physiological or storage conditions?
Answer:
- Forced degradation studies : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH), heat (40–60°C), or light to identify degradation pathways .
- Long-term stability : Store at -20°C in DMSO or acetonitrile; monitor via HPLC every 3 months .
- Mass spectrometry : Identify degradation products (e.g., hydrolyzed carboxylic acids) via shifts in [M+H]+ .
Q. Key Finding :
- The ester linkage in the benzoate group is prone to hydrolysis, requiring stabilization via lyophilization or inert atmospheres .
Advanced: How are spectroscopic techniques (e.g., FT-IR, Raman) applied to confirm conformational dynamics?
Answer:
- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (amide I/II bands) to confirm carbamoyl and ester groups .
- Raman spectroscopy : Resolve trifluoromethyl (CF3) symmetric stretches (~740 cm⁻¹) and aromatic C-Cl vibrations .
- Comparative analysis : Overlay experimental spectra with DFT-calculated vibrational modes to validate conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
